molecular formula C20H19N3O4 B6910157 N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide

N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide

Cat. No.: B6910157
M. Wt: 365.4 g/mol
InChI Key: OAPIZHBXVNFCAM-UHFFFAOYSA-N
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Description

N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromenyl group and a quinazolinyl group, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Properties

IUPAC Name

N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-17-8-4-5-13-9-14(11-27-19(13)17)22-18(24)10-23-12-21-16-7-3-2-6-15(16)20(23)25/h2-8,12,14H,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPIZHBXVNFCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Chromenyl Intermediate: Starting with a methoxy-substituted benzaldehyde, the chromenyl intermediate can be synthesized through a series of reactions including aldol condensation and cyclization.

    Formation of the Quinazolinyl Intermediate: The quinazolinyl intermediate can be synthesized from anthranilic acid derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the chromenyl and quinazolinyl intermediates using acylation reactions under specific conditions such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl groups in the quinazolinyl moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the quinazolinyl carbonyl group could yield quinazolinyl alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving chromenyl and quinazolinyl groups.

    Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide would involve its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.

    N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)propionamide: Similar structure but with a different acyl group, which may influence its reactivity and applications.

Uniqueness

The presence of both chromenyl and quinazolinyl groups in N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide makes it unique, as it combines the properties of both moieties, potentially leading to novel biological activities and applications.

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